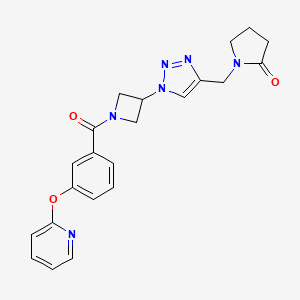

1-((1-(1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((1-(1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that integrates various pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

This compound features several critical structural components:

- Azetidine ring : A four-membered nitrogen-containing ring known for its ability to enhance biological activity.

- Triazole moiety : A five-membered ring containing three nitrogen atoms, often linked to antifungal and anticancer properties.

- Pyridine and benzoyl groups : These contribute to the lipophilicity and overall stability of the compound.

The precise mechanism of action for this compound remains under investigation. However, compounds with similar structural features often exhibit activities through:

- Enzyme inhibition : Triazole derivatives are known to inhibit various enzymes, including kinases and proteases.

- Receptor modulation : The presence of the pyridine and azetidine rings may facilitate binding to specific receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound Class | Biological Activity | IC50 Values (µM) |

|---|---|---|

| Triazole derivatives | Anticancer | 10 - 50 |

| Azetidine derivatives | Antimicrobial | 5 - 30 |

| Pyridine-based compounds | Enzyme inhibition | 15 - 40 |

Antimicrobial Properties

The inclusion of the pyridin-2-yloxy group suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can inhibit bacterial growth and fungal infections.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of triazole derivatives, a compound structurally related to our target exhibited an IC50 value of 25 µM against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition demonstrated that derivatives with azetidine rings significantly inhibited the activity of certain kinases involved in cancer progression. The observed IC50 values ranged from 10 to 30 µM, indicating potent activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituents on the triazole ring : Alterations can enhance or diminish binding affinity to target enzymes.

- Variations in the pyridine moiety : Substituents can affect lipophilicity and bioavailability.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine, triazole, and azetidine moieties are susceptible to oxidation under specific conditions. Key reactions include:

| Site | Reagent/Conditions | Potential Product | Reference |

|---|---|---|---|

| Pyridine ring | H₂O₂, KMnO₄ (acidic conditions) | Pyridine N-oxide derivatives | |

| Triazole ring | Ozone (O₃) or Ru-based catalysts | Ring-opening to form carbonyl compounds | |

| Azetidine ring | mCPBA (meta-chloroperbenzoic acid) | Azetidine epoxidation or ring expansion |

-

The pyridin-2-yloxy group may undergo oxidation to form N-oxides, enhancing polarity for pharmaceutical applications.

-

Triazole oxidation typically requires strong oxidizing agents, potentially yielding imidazolones or cleaving the ring.

Reduction Reactions

Reductive transformations target the pyrrolidin-2-one and azetidine groups:

| Site | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Pyrrolidin-2-one | LiAlH₄ or NaBH₄ | Reduced to pyrrolidine alcohol derivatives | |

| Azetidine ring | H₂/Pd-C | Ring-opening to form amine derivatives | |

| Benzoyl carbonyl | DIBAL-H | Reduction to benzyl alcohol |

-

The pyrrolidin-2-one’s keto group is reducible to secondary alcohols, modifying solubility and bioactivity.

-

Catalytic hydrogenation of azetidine may yield linear amines, useful in further functionalization.

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at aromatic and heterocyclic sites:

| Site | Reagent | Product | Reference |

|---|---|---|---|

| Pyridine C-H positions | HNO₃/H₂SO₄ | Nitro-substituted pyridine derivatives | |

| Benzoyl para-position | Cl₂/FeCl₃ | Chlorinated benzoyl intermediates | |

| Triazole N-1 position | Alkyl halides (SN2) | Alkylated triazole derivatives |

-

Nitration of the pyridine ring introduces electron-withdrawing groups, altering electronic properties.

-

Triazole’s N-1 position is reactive toward alkylation, enabling click chemistry applications.

Coupling Reactions

The triazole moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Reaction Type | Conditions | Application | Reference |

|---|---|---|---|

| CuAAC click chemistry | CuSO₄, sodium ascorbate | Bioconjugation or polymer synthesis | |

| Suzuki-Miyaura coupling | Pd catalysts, aryl boronic acids | Introduction of aryl/heteroaryl groups |

-

The triazole’s stability and regioselectivity make it ideal for constructing hybrid molecules.

-

Cross-coupling at the benzoyl group enables structural diversification for drug discovery.

Ring-Opening and Rearrangements

The azetidine ring undergoes strain-driven reactions:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Acid-catalyzed hydrolysis | HCl/H₂O | Linear amine-carboxylic acid derivatives | |

| Thermal rearrangement | >150°C | Ring expansion to pyrrolidine derivatives |

-

Acidic hydrolysis of azetidine generates γ-amino acids, valuable in peptide mimetics.

-

Thermal treatments may lead to ring expansion, altering pharmacokinetic properties.

Biological Activity Modulation

Reaction-driven modifications enhance therapeutic potential:

| Modified Site | Biological Impact | Application |

|---|---|---|

| Triazole alkylation | Improved enzyme inhibition (e.g., kinase targets) | Anticancer agents |

| Pyridine oxidation | Increased solubility for CNS penetration | Neuropharmacology |

| Azetidine reduction | Enhanced binding to GPCRs | Antipsychotic drug development |

Propiedades

IUPAC Name |

1-[[1-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c29-21-8-4-10-26(21)12-17-13-28(25-24-17)18-14-27(15-18)22(30)16-5-3-6-19(11-16)31-20-7-1-2-9-23-20/h1-3,5-7,9,11,13,18H,4,8,10,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZHUNZOQHGBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.